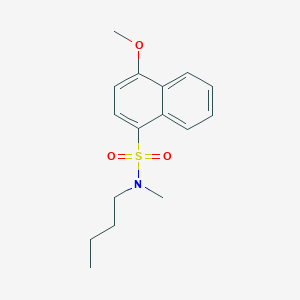
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as CMMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. Additionally, 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been found to exhibit good solubility in various solvents, making it easy to work with in the lab. However, one limitation of using 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its limited stability, which can make it difficult to store and handle.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of novel derivatives of 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide with improved potency and selectivity for specific targets. Additionally, further research is needed to fully elucidate the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide and its potential therapeutic applications in various disease states. Finally, the development of new drug delivery systems for 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide may improve its efficacy and reduce its potential side effects.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-methylaniline in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in a variety of scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines.
Eigenschaften
Molekularformel |
C15H16ClNO3S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-6-4-5-7-13(10)17-21(18,19)15-9-12(16)11(2)8-14(15)20-3/h4-9,17H,1-3H3 |
InChI-Schlüssel |
AWBXKFVOWMSQRD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)



